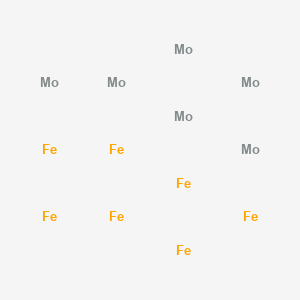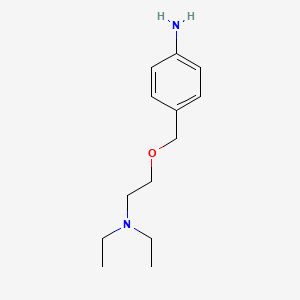
(Triphenylsilyl)methanol
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
(Triphenylsilyl)methanol is an organosilicon compound characterized by a silicon atom bonded to three phenyl groups and one hydroxyl group. This compound is notable for its unique structural properties, which make it a valuable intermediate in various chemical syntheses and applications.
Métodos De Preparación
Synthetic Routes and Reaction Conditions: (Triphenylsilyl)methanol can be synthesized through the reaction of triphenylsilane with formaldehyde in the presence of a base. The reaction typically proceeds as follows: [ \text{Ph}_3\text{SiH} + \text{CH}_2\text{O} \rightarrow \text{Ph}_3\text{SiCH}_2\text{OH} ]
Industrial Production Methods: While specific industrial production methods for this compound are not extensively documented, the synthesis generally involves standard organic synthesis techniques under controlled conditions to ensure high purity and yield.
Análisis De Reacciones Químicas
Types of Reactions: (Triphenylsilyl)methanol undergoes various chemical reactions, including:
Oxidation: It can be oxidized to form (Triphenylsilyl)methanone.
Reduction: Reduction reactions can convert it back to triphenylsilane.
Substitution: The hydroxyl group can be substituted with other functional groups using appropriate reagents.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include chromium trioxide and pyridinium chlorochromate.
Reduction: Reducing agents such as lithium aluminum hydride can be used.
Substitution: Reagents like thionyl chloride or phosphorus tribromide are often employed for substitution reactions.
Major Products:
Oxidation: (Triphenylsilyl)methanone
Reduction: Triphenylsilane
Substitution: Various substituted derivatives depending on the reagent used.
Aplicaciones Científicas De Investigación
(Triphenylsilyl)methanol has a wide range of applications in scientific research:
Chemistry: It is used as a protecting group for alcohols and amines in organic synthesis.
Biology: Its derivatives are explored for potential biological activities.
Medicine: Research is ongoing into its potential use in drug development.
Mecanismo De Acción
The mechanism of action of (Triphenylsilyl)methanol involves its ability to act as a nucleophile or electrophile in various chemical reactions. The silicon atom, bonded to three phenyl groups, provides steric hindrance and electronic effects that influence its reactivity. The hydroxyl group can participate in hydrogen bonding and other interactions, making it a versatile intermediate in chemical reactions.
Comparación Con Compuestos Similares
Triphenylmethanol: Similar in structure but with a carbon atom instead of silicon.
Trimethylsilyl chloride: Another organosilicon compound with different reactivity and applications.
Uniqueness: (Triphenylsilyl)methanol is unique due to the presence of the silicon atom bonded to three phenyl groups, which imparts distinct steric and electronic properties. This makes it particularly useful as a protecting group and in the synthesis of complex organic molecules.
Propiedades
Número CAS |
18670-80-9 |
|---|---|
Fórmula molecular |
C19H18OSi |
Peso molecular |
290.4 g/mol |
Nombre IUPAC |
triphenylsilylmethanol |
InChI |
InChI=1S/C19H18OSi/c20-16-21(17-10-4-1-5-11-17,18-12-6-2-7-13-18)19-14-8-3-9-15-19/h1-15,20H,16H2 |
Clave InChI |
RZBLAGLYKKRZNL-UHFFFAOYSA-N |
SMILES canónico |
C1=CC=C(C=C1)[Si](CO)(C2=CC=CC=C2)C3=CC=CC=C3 |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.




![7-[(E)-3-(furan-2-yl)prop-2-enoyl]-1,4a-dimethyl-1,3,4,5,6,7,8,8a-octahydronaphthalen-2-one](/img/structure/B14712793.png)




![Tert-butyl 2-[[2-[[2-[(2-nitrophenyl)sulfanylamino]-3-tritylsulfanylpropanoyl]amino]-3-phenylpropanoyl]amino]acetate](/img/structure/B14712815.png)






